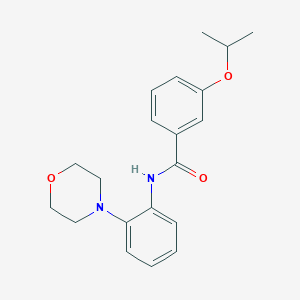![molecular formula C19H14Cl2N2O4 B278551 N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278551.png)
N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide, commonly known as DCF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields of study. This compound is a member of the furamide class of compounds and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DCF is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components, leading to changes in cellular function. DCF has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a key pathway involved in programmed cell death.
Biochemical and Physiological Effects:
DCF has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways. DCF has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DCF in laboratory experiments is its high sensitivity for the detection of ROS. However, DCF can be prone to interference from other compounds, which can lead to false-positive results. Additionally, DCF has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving DCF. One area of interest is the development of new fluorescent probes based on the structure of DCF for the detection of other reactive species in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of DCF and its potential applications in the treatment of cancer and other diseases. Finally, the development of new synthetic methods for the production of DCF and related compounds may lead to the discovery of new and useful compounds for scientific research.
Méthodes De Synthèse
The synthesis of DCF involves the reaction of 3,4-dichlorobenzoic acid with 2-methoxyaniline in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-furoyl chloride to produce DCF. The overall synthesis of DCF is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
DCF has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. DCF has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. Additionally, DCF has been used in the development of new materials for use in electronic devices.
Propriétés
Formule moléculaire |
C19H14Cl2N2O4 |
|---|---|
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
N-[4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-26-17-10-12(22-18(24)11-4-6-13(20)14(21)9-11)5-7-15(17)23-19(25)16-3-2-8-27-16/h2-10H,1H3,(H,22,24)(H,23,25) |
Clé InChI |
VFYKYZDKKSNMJA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)
![2,5-dichloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278472.png)
![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)
![N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278492.png)
![2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B278494.png)
![2-methyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B278495.png)